

Microencapsulated Magnesium Demonstrates Superior Bioavailability and Tolerability Compared to Other Magnesium Sources

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium ion*

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A recent double-blind, randomized, cross-over clinical study has provided compelling evidence for the enhanced efficacy of microencapsulated magnesium, showing significantly improved absorption and fewer side effects compared to other common magnesium supplements.[1][2][3][4][5] This guide offers an in-depth comparison for researchers, scientists, and drug development professionals, detailing the experimental data, protocols, and underlying mechanisms.

A 2024 clinical trial published in the journal *Nutrients* investigated the bioavailability of a specific microencapsulated magnesium oxide (Mg-MS, commercially known as Magshape™) and compared it with magnesium oxide (MgO), magnesium citrate (Mg-C), and magnesium bisglycinate (Mg-BG).[1][2][3] The findings indicate that the microencapsulation technology not only enhances the absorption of magnesium but also provides a sustained release and is associated with a lower incidence of adverse gastrointestinal effects.[2][3][5][6]

Comparative Analysis of Magnesium Bioavailability

The primary outcome of the study was the change in plasma magnesium levels following oral administration of a single 375 mg dose of elemental magnesium from each source.[1][3] The microencapsulated magnesium showed a significant and sustained increase in plasma magnesium levels at all measured time points (1, 4, and 6 hours post-intake).[2][3][5][6] In contrast, the other forms of magnesium exhibited more varied and less consistent absorption profiles.

| Magnesium Source | % Increase in Plasma Mg at 1 hour | % Increase in Plasma Mg at 4 hours | % Increase in Plasma Mg at 6 hours |
|--------------------------------|---|---|---|
| Microencapsulated MgO (Mg-MS) | 7.9% [1] | 7.5% [1] | 8.8% [1] |
| Magnesium Oxide (MgO) | 7.1% [1] | - | - |
| Magnesium Citrate (Mg-C) | - | 7.5% [1] | - |
| Magnesium Bisglycinate (Mg-BG) | No significant increase at any time interval. [1] [2] | No significant increase at any time interval. [1] [2] | No significant increase at any time interval. [1] [2] |

Table 1: Percentage increase in plasma magnesium levels after oral intake of different magnesium sources.[\[1\]](#)

Notably, magnesium bisglycinate, often considered a highly bioavailable form, did not produce a significant increase in plasma magnesium levels at any of the tested time points in this study. [\[1\]](#)[\[2\]](#) The microencapsulated form, however, demonstrated both a rapid onset of absorption, comparable to magnesium oxide, and a sustained elevation of plasma levels, outperforming magnesium citrate at the 6-hour mark.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Furthermore, the study reported a lower incidence of adverse effects for the microencapsulated magnesium.[\[2\]](#)[\[6\]](#) Participants taking the microencapsulated form reported fewer instances of increased bowel movements and gastric heaviness compared to the other magnesium sources. [\[1\]](#)[\[3\]](#)[\[6\]](#)

Experimental Protocols

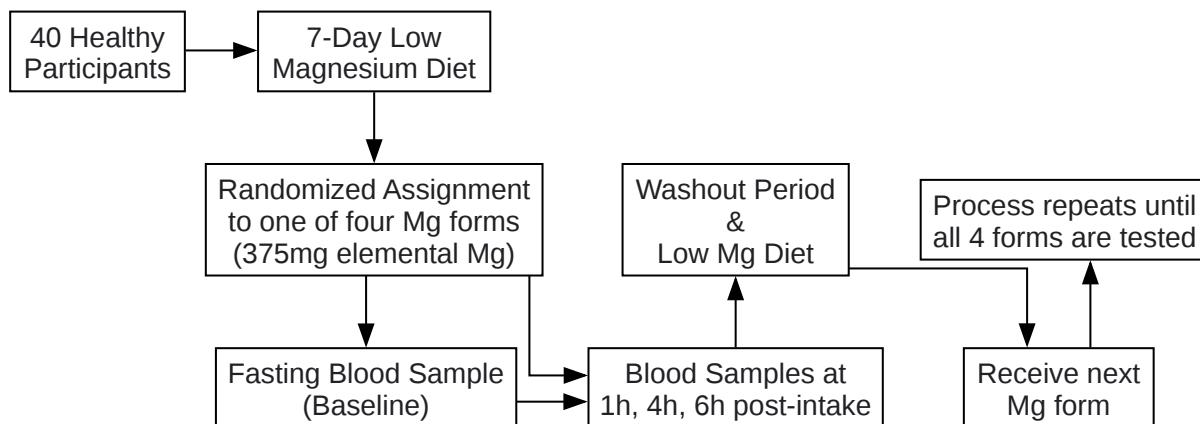
The clinical study employed a rigorous methodology to ensure the validity of its findings.

Study Design: A double-blind, randomized, cross-over design was utilized.[\[1\]](#)[\[2\]](#)[\[5\]](#) This design minimized bias as each participant served as their own control, receiving each of the four magnesium formulations in a randomized sequence.[\[3\]](#)

Participants: Forty healthy male and female participants were enrolled in the study.[1][2][3] To standardize baseline magnesium levels, all participants followed a low-magnesium diet for seven days prior to each testing period.[1][2]

Intervention: Each participant received a single dose of 375 mg of elemental magnesium from one of the four sources: microencapsulated magnesium oxide (Magshape™), magnesium oxide, magnesium citrate, or magnesium bisglycinate.[1][3] The supplements were administered as an orosoluble powder.[1]

Data Collection and Analysis: Blood samples were collected at baseline (0 hours) and at 1, 4, and 6 hours post-ingestion to measure plasma magnesium concentrations.[1][2][3][5] The percentage increase from baseline was calculated for each time point. Statistical analysis was performed to compare the bioavailability of the different magnesium forms.



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Experimental workflow for the comparative bioavailability study.

Mechanism of Enhanced Absorption with Microencapsulation

The improved bioavailability of microencapsulated magnesium is attributed to its protective lipid-based coating.[3][7] This technology, which in the case of Magshape™ involves micronizing and then microencapsulating magnesium oxide, offers several advantages.[1][5]

The protective layer prevents the magnesium from interacting with dietary inhibitors in the gut and ensures a gentler, more gradual release throughout the digestive system.^[3] This controlled release is believed to minimize the osmotic effect that can lead to gastrointestinal side effects with other magnesium forms.^[3]



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Proposed mechanism of enhanced magnesium absorption.

In conclusion, the available evidence strongly suggests that microencapsulation is a highly effective strategy for improving the bioavailability and tolerability of magnesium supplements. For professionals in research and drug development, this technology presents a promising avenue for creating more efficacious and patient-compliant magnesium-based products. The sustained release profile observed with microencapsulated magnesium may offer additional therapeutic benefits for conditions requiring stable magnesium levels.

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- To cite this document: BenchChem. [Microencapsulated Magnesium Demonstrates Superior Bioavailability and Tolerability Compared to Other Magnesium Sources]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179024#validation-of-the-efficacy-of-microencapsulated-magnesium-versus-other-magnesium-sources]

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